Pervanadate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

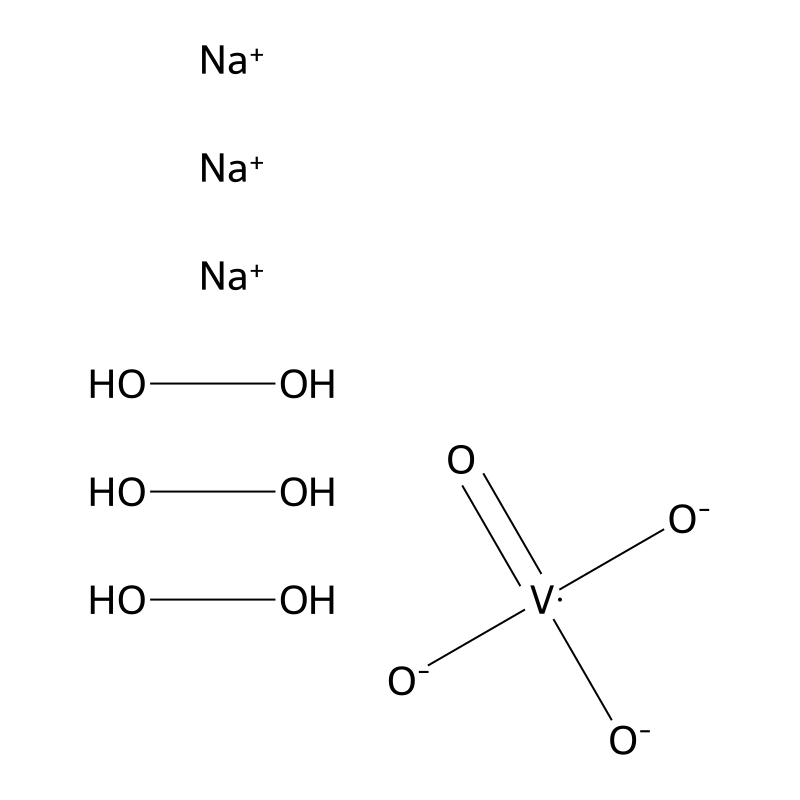

Pervanadate is a chemical compound formed from the combination of vanadate and hydrogen peroxide. Its molecular formula is , with a molecular weight of 285.95 g/mol. Pervanadate is recognized for its potent inhibitory effects on protein tyrosine phosphatases, making it a significant tool in biochemical and cellular research focused on signal transduction pathways and the regulation of protein phosphorylation. The compound is often utilized to mimic insulin action in various biological systems, demonstrating its relevance in metabolic studies and potential therapeutic applications .

- Oxidation-Reduction Reactions: Pervanadate acts as a strong oxidizing agent, facilitating the oxidation of specific substrates.

- Formation of Oxidized Proteins: In reactions involving pervanadate, proteins can become oxidized, resulting in altered functional states.

- Phosphorylation: By inhibiting protein tyrosine phosphatases, pervanadate promotes the phosphorylation of tyrosine residues in proteins, which is crucial for many signaling pathways .

Pervanadate exhibits significant biological activity by acting as an inhibitor of protein tyrosine phosphatases. This inhibition leads to increased phosphorylation of tyrosine residues, mimicking insulin's action and influencing various cellular processes such as glucose uptake and metabolism. Research has shown that pervanadate can activate insulin receptor tyrosine kinases, further supporting its role in metabolic regulation . Additionally, it has been studied for its potential therapeutic applications in conditions like diabetes and cancer due to these insulin-mimetic properties .

Pervanadate is synthesized by mixing sodium orthovanadate with hydrogen peroxide under controlled conditions. The general procedure involves:

- Dissolving sodium orthovanadate in water to create a 100 millimolar solution.

- Preparing a 20 millimolar HEPES buffer and adjusting the pH to 7.3.

- Diluting 30% hydrogen peroxide tenfold with the HEPES buffer.

- Mixing the diluted hydrogen peroxide with the sodium orthovanadate solution.

- Adding a small amount of catalase to remove excess hydrogen peroxide, resulting in the formation of pervanadate.

This method is primarily utilized in laboratory settings for research purposes.

Pervanadate has diverse applications across several fields:

- Biochemistry: Used as a reagent for studying oxidation-reduction reactions and vanadium compound behavior.

- Cell Biology: Employed to investigate signal transduction pathways and protein phosphorylation mechanisms.

- Medicine: Explored for potential therapeutic roles in diabetes management and cancer treatment.

- Research and Development: Utilized in studies examining protein phosphorylation effects and cellular signaling pathways .

Interaction studies involving pervanadate have focused on its mechanism of action as an inhibitor of protein tyrosine phosphatases. It irreversibly oxidizes the catalytic cysteine residue within these enzymes, leading to sustained inhibition compared to other inhibitors like vanadate, which acts competitively. This unique mechanism has implications for understanding cellular signaling dynamics and developing therapeutic strategies targeting these pathways .

Pervanadate shares similarities with other vanadium-based compounds but exhibits unique properties that distinguish it:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Vanadate | Competitive inhibition of protein tyrosine phosphatases | Less potent than pervanadate | |

| Sodium Orthovanadate | Similar inhibition mechanism | Hydrated form used in various studies | |

| Permolybdate | Varies | Irreversible inhibition of protein tyrosine phosphatases | Higher IC50 values compared to pervanadate |

| Sodium Peroxide | Strong oxidizing agent | Different oxidation properties |

Pervanadate's ability to irreversibly inhibit protein tyrosine phosphatases through oxidation sets it apart from these similar compounds, making it particularly valuable in research focused on signal transduction and metabolic regulation .

Competitive vs. Irreversible Inhibition Modalities

The distinction between competitive and irreversible inhibition represents a fundamental difference in the mechanisms by which vanadate and pervanadate affect protein tyrosine phosphatases. Vanadate functions as a competitive inhibitor of protein tyrosine phosphatase 1B with a Ki value of 0.38 ± 0.02 μM [1]. This competitive inhibition occurs through vanadate mimicking the phosphate group in the enzyme active site, forming a transition state analog that reversibly binds to the catalytic center [1] [2].

In contrast, pervanadate operates through an irreversible inhibition mechanism that fundamentally differs from competitive inhibition. Unlike vanadate, whose inhibition can be immediately and completely reversed by ethylenediaminetetraacetic acid chelation, pervanadate-induced inhibition is not reversible by chelating agents [1] [2]. This irreversibility stems from the covalent modification of the protein tyrosine phosphatase active site through oxidative mechanisms.

The kinetic parameters for pervanadate inhibition vary among different protein tyrosine phosphatases. CD45 demonstrates an IC50 value of 4.8 μM, while SHP-2 exhibits an IC50 of 3.5 μM for pervanadate-mediated inhibition [1]. DEP-1 shows an IC50 of 2.1 μM, indicating differential sensitivity among protein tyrosine phosphatases to pervanadate-induced oxidation [3]. These variations reflect differences in the microenvironment surrounding the catalytic cysteine residue and the accessibility of the active site to oxidizing species.

| Enzyme | Inhibition Type | Ki/Kd Value (μM) | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| PTP1B | Competitive (vanadate) | 0.38 | Not applicable | Competitive inhibition by vanadate |

| CD45 | Irreversible (pervanadate) | Not determined | 4.8 | Cysteine oxidation to sulfonic acid |

| SHP-2 | Irreversible (pervanadate) | 3.5 | 3.5 | Cysteine oxidation to sulfonic acid |

| DEP-1 | Irreversible (pervanadate) | Not determined | 2.1 | Cysteine oxidation to sulfonic acid |

| TC-PTP | Irreversible (pervanadate) | Not determined | Not determined | Cysteine oxidation to sulfonic acid |

The time-dependent nature of pervanadate inhibition contrasts sharply with the immediate effect of competitive inhibitors. Reducing agents such as dithiothreitol, commonly used in protein tyrosine phosphatase assays to maintain the catalytic cysteine in its reduced and active state, rapidly convert pervanadate to vanadate [1]. This conversion eliminates the irreversible inhibitory capacity of pervanadate, demonstrating the critical role of the peroxide component in the inhibition mechanism.

Active Site Cysteine Oxidation Mechanisms

The molecular basis of pervanadate-mediated protein tyrosine phosphatase inhibition centers on the irreversible oxidation of the catalytic cysteine residue to the sulfonic acid form. Mass spectrometric analysis has definitively demonstrated that pervanadate oxidizes the catalytic cysteine of PTP1B, converting it from the thiol (-SH) form to the sulfonic acid (-SO3H) form [1] [3]. This oxidation represents the terminal stage of cysteine oxidation and results in permanent enzyme inactivation.

The oxidation process follows a specific pathway that distinguishes pervanadate from physiological oxidants. While hydrogen peroxide and other mild oxidants typically convert the active site cysteine to reversibly oxidized forms such as sulfenic acid (-SOH), pervanadate treatment leads directly to the formation of the irreversible sulfonic acid form [3] [4]. This distinction is crucial for understanding the differential biological effects of various oxidizing agents on protein tyrosine phosphatase function.

| Oxidation State | Reversibility | Oxidizing Agent | Biological Function | Reduction Mechanism |

|---|---|---|---|---|

| Thiol (-SH) | Baseline state | None | Catalytically active | Not applicable |

| Sulfenic acid (-SOH) | Reversible | H2O2, mild oxidants | Regulatory inactivation | Thioredoxin, glutaredoxin |

| Disulfide (-S-S-) | Reversible | Disulfide formation | Protective mechanism | Thioredoxin, glutaredoxin |

| Sulfinic acid (-SO2H) | Partially reversible | Strong oxidants | Damage state | Sulfiredoxin (limited) |

| Sulfonic acid (-SO3H) | Irreversible | Pervanadate | Permanent inactivation | None known |

The specificity of pervanadate for the catalytic cysteine residue has been confirmed through mutation studies. When the catalytic cysteine of DEP-1 is replaced with serine (DEP-1-CS mutant), the mutant protein does not undergo pervanadate-mediated oxidation, confirming the specificity of the oxidation reaction for the active site cysteine [3]. This selectivity reflects the unique chemical environment of the catalytic cysteine, which exists as a thiolate anion at physiological pH and exhibits enhanced reactivity toward oxidizing agents.

The oxidation mechanism involves the conversion of cysteine residues to cysteic acid, as demonstrated by the pervanadate-mediated oxidation of Ran protein at Cys-112 [5]. This oxidation causes characteristic gel migration shifts and functional alterations in target proteins. The oxidation process affects not only the primary target cysteine but can also extend to other cysteine residues within the same protein, as evidenced by the modification of multiple cysteine-containing tryptic fragments in mass spectrometric analyses [6].

The irreversible nature of pervanadate-induced cysteine oxidation has important implications for protein function and cellular signaling. Unlike reversible oxidation events that serve regulatory functions, the sulfonic acid formation represents a terminal modification that permanently inactivates the target enzyme. This irreversibility underlies the sustained biological effects observed after pervanadate treatment and distinguishes it from physiological redox regulation mechanisms.

Redox Cycling and Reactive Oxygen Species Generation

Pervanadate functions as a potent oxidizing agent through its unique ability to participate in redox cycling reactions that generate multiple reactive oxygen species. The compound exists as a vanadium(V)-peroxo complex with a redox potential of +1.1 V versus the standard hydrogen electrode at physiological pH [7]. This high redox potential enables pervanadate to oxidize a wide range of biological targets, particularly thiol-containing compounds.

The redox cycling properties of pervanadate involve its interaction with cellular reducing agents and metal ions to generate various reactive oxygen species. In the presence of ferrous ions (Fe2+) or cuprous ions (Cu+), pervanadate participates in Fenton-like reactions that produce hydroxyl radicals and other highly reactive species . These reactions contribute to the oxidative stress induced by pervanadate treatment and amplify its biological effects beyond direct protein tyrosine phosphatase inhibition.

| ROS Species | Generation Mechanism | Half-Life | Cellular Target | Concentration Range | Biological Effect |

|---|---|---|---|---|---|

| Superoxide (O2- −) | NADPH oxidase activation | 10−6 ns | Fe-S clusters, nitric oxide | nM to μM | Signaling molecule |

| Hydrogen peroxide (H2O2) | Superoxide dismutation | Stable until scavenged | Cysteine residues in proteins | nM to μM | Redox signaling |

| Hydroxyl radical (- OH) | Fenton reaction (Fe2+/H2O2) | Nanoseconds | All biomolecules nonspecifically | Extremely low (rapid reaction) | Oxidative damage |

| Peroxide complexes | Peroxovanadium complex formation | Minutes to hours | Protein thiols | μM to mM | PTP inhibition |

| Reactive nitrogen species | Peroxynitrite formation | Milliseconds | Cysteine, tyrosine residues | nM to μM | Nitrosative stress |

The generation of reactive oxygen species by pervanadate extends beyond direct oxidation to include the activation of cellular oxidase systems. Treatment with pervanadate has been shown to activate NADPH oxidases, leading to increased production of superoxide anions [9] [10]. This activation creates a positive feedback loop where pervanadate-induced protein tyrosine phosphatase inhibition leads to enhanced tyrosine phosphorylation, which in turn activates oxidase systems and generates additional reactive oxygen species.

The spatial and temporal distribution of reactive oxygen species generation influences the specificity and magnitude of pervanadate effects. Localized production of hydrogen peroxide at cellular membranes, particularly in association with receptor complexes, enables targeted oxidation of membrane-associated protein tyrosine phosphatases while preserving cytosolic antioxidant systems [10]. This compartmentalization explains how pervanadate can achieve selective protein tyrosine phosphatase inhibition without causing global oxidative damage.

N-acetylcysteine treatment effectively reverses pervanadate-induced effects by restoring cellular thiol balance . This reversal demonstrates the importance of thiol oxidation in mediating pervanadate action and provides evidence for the role of reactive oxygen species in the compound's mechanism of action. The protective effect of N-acetylcysteine also suggests that pervanadate-induced reactive oxygen species generation contributes significantly to its biological effects beyond direct protein tyrosine phosphatase inhibition.

SH2 Domain Phosphopeptide Binding Alterations

Pervanadate treatment induces significant alterations in SH2 domain-mediated protein interactions through both direct oxidative modifications and indirect effects on phosphorylation patterns. The SH2 domains themselves can undergo tyrosine phosphorylation, which modulates their binding affinity and specificity for phosphotyrosine-containing target proteins. This represents an additional layer of regulation beyond the primary effect of protein tyrosine phosphatase inhibition.

The Lyn SH2 domain exemplifies the complex effects of pervanadate on SH2 domain function. Phosphorylation at the conserved Y194 residue, which occurs under pervanadate treatment, decreases the binding affinity for both high-affinity and low-affinity phosphotyrosine peptides by 1.5 to 2.8-fold [11]. This phosphorylation alters the specificity of peptide binding by modifying the pY+2 and pY+3 recognition sites, which are critical determinants of SH2 domain specificity [11].

| SH2 Domain Protein | Phosphorylation Site | Binding Affinity Change | Specificity Change | Functional Consequence |

|---|---|---|---|---|

| Lyn | Y194 | Decreased (1.5-2.8 fold) | Altered pY+2/+3 recognition | Modulated substrate selectivity |

| SRC | Y213 | Decreased for low affinity peptides | Reduced C-terminal tail binding | Kinase activation |

| GRB2 | Not specified | Not directly studied | Not determined | Signaling alterations |

| SHIP | Multiple sites | Differential binding to FcγRIIb vs Shc | Kinetic differences in binding | Sequential protein binding |

| p85 PI3-kinase | S690 | Decreased for pY proteins | Feedback inhibition | PI3-kinase regulation |

The structural basis for these alterations lies in the proximity of phosphorylated residues to the phosphopeptide binding surface. In the case of Lyn, Y194 is located within the EF loop, which forms part of the binding pocket that accommodates amino acid side chains at the pY+2 and pY+3 positions [11]. Phosphorylation at this site introduces negative charge and potential steric hindrance that modifies the binding pocket configuration and alters ligand recognition.

Pervanadate treatment reveals differential binding patterns for various SH2 domain-containing proteins. SHIP demonstrates complex binding kinetics with differential affinities for FcγRIIb (Kd = 2.1 μM) compared to Shc (Kd = 0.26 μM) [12]. The kinetic analysis reveals that while association rates are similar for both targets, the dissociation rate for FcγRIIb is approximately 10-fold higher than for Shc, resulting in transient versus stable binding interactions [12].

The biological significance of SH2 domain phosphorylation extends to the regulation of signaling pathway specificity. For instance, phosphorylation of the p85 subunit of phosphatidylinositol 3-kinase at S690 decreases its affinity for phosphotyrosine-containing proteins and promotes feedback inhibition of the pathway in response to cellular starvation [11]. This mechanism allows cells to modulate signaling pathway activity through post-translational modification of the recognition domains themselves.

Pervanadate-induced alterations in SH2 domain function also influence protein complex formation and stability. The increased tyrosine phosphorylation levels resulting from protein tyrosine phosphatase inhibition create new binding sites for SH2 domains while simultaneously modifying the binding properties of existing SH2 domains through phosphorylation. This dual effect generates complex changes in protein interaction networks that extend far beyond the initial protein tyrosine phosphatase inhibition.

Calcium Signaling Pathway Modulation

Pervanadate exerts profound effects on cellular calcium signaling through multiple interconnected mechanisms that involve both protein tyrosine phosphatase inhibition and direct effects on calcium handling proteins. The compound induces sustained calcium elevations in diverse cell types, with the specific pattern and magnitude of calcium responses varying according to cell type and pervanadate concentration.

In Jurkat T lymphocytes, pervanadate treatment induces characteristic calcium oscillations with a period of 73 ± 4 seconds and peak concentrations reaching approximately 700 nM [13]. These oscillations require extracellular calcium and are rapidly terminated by calcium-free conditions, indicating dependence on calcium influx mechanisms [13]. The oscillatory pattern resembles that observed during antigen presentation, suggesting that pervanadate activates physiological calcium signaling pathways.

| Cell Type | Calcium Response | Peak Concentration (nM) | Duration | Mechanism | Dependence |

|---|---|---|---|---|---|

| Jurkat T cells | Transient spikes and oscillations | 700 | Oscillatory (73 s period) | CRAC channel activation | CD45-dependent |

| RBL-2H3 mast cells | Biphasic response | 500 | Sustained plateau | Store release and influx | H2O2/vanadate ratio dependent |

| Human umbilical vein endothelial cells | Sustained elevation | Not specified | Sustained | PLCγ1 activation | Tyrosine phosphorylation dependent |

| L6 myotubes | Store depletion and influx | Not specified | Sustained | Store-operated channels | Independent of PI3-kinase |

| Vascular smooth muscle cells | Sustained elevation | Not specified | Sustained | Calcium mobilization | PKC-p38 MAPK pathway |

The mechanism of pervanadate-induced calcium signaling involves the activation of calcium release-activated calcium channels through enhanced rates of activation rather than increased current amplitude [13]. Pervanadate accelerates the activation of CRAC channels with a half-time of 14 ± 5 seconds compared to 122 ± 48 seconds for passive store depletion alone [13]. This acceleration mimics the effects of inositol 1,4,5-trisphosphate on CRAC channel activation, suggesting involvement of phospholipase C pathways.

The calcium response patterns exhibit critical dependence on the cellular expression of CD45 protein tyrosine phosphatase. In CD45-deficient variants of Jurkat cells, pervanadate fails to induce calcium mobilization despite maintaining its effects on tyrosine phosphorylation [14]. This CD45 dependence indicates that specific protein tyrosine phosphatases are required for coupling pervanadate-induced signaling to calcium mobilization pathways.

In RBL-2H3 mast cells, pervanadate induces a biphasic calcium response consisting of an initial transient elevation followed by a sustained plateau at approximately 500 nM [15]. The magnitude and pattern of this response depend critically on the ratio of hydrogen peroxide to vanadate used in pervanadate preparation [15]. Optimal calcium responses and histamine secretion occur with pervanadate prepared from 1 mM hydrogen peroxide and 1 mM vanadate, while higher hydrogen peroxide concentrations (3 mM) require catalase treatment to achieve maximal biological activity.

The sustained calcium elevations induced by pervanadate require continuous calcium influx from extracellular sources. This dependence on external calcium distinguishes pervanadate-induced responses from many physiological stimuli that primarily mobilize intracellular calcium stores. The sustained nature of the calcium elevation contributes to the prolonged biological effects of pervanadate treatment and enables the compound to induce cellular responses that require sustained calcium signaling.

Pervanadate-induced calcium signaling also involves the activation of phospholipase C gamma 1 through tyrosine phosphorylation [16]. This activation leads to inositol phosphate generation and subsequent calcium mobilization from intracellular stores [16]. The correlation between phospholipase C gamma 1 phosphorylation and calcium signaling demonstrates the importance of tyrosine phosphorylation cascades in mediating pervanadate effects on calcium homeostasis.